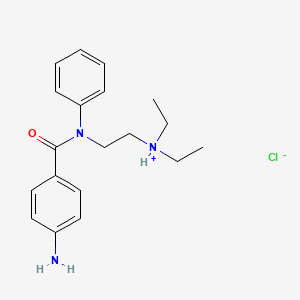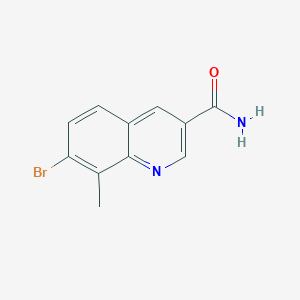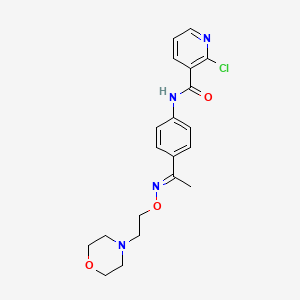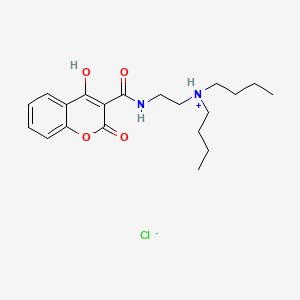
3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride is a synthetic organic compound that belongs to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride typically involves the reaction of 4-hydroxycoumarin with 2-(dibutylamino)ethyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Substitution: The dibutylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 3-((2-(Dibutylamino)ethyl)carbamoyl)-4-ketocoumarin.
Reduction: Formation of 3-((2-(Dibutylamino)ethyl)carbamoyl)-4-dihydrocoumarin.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticoagulant activities.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of various coumarin derivatives.
Warfarin: A well-known anticoagulant that also belongs to the coumarin family.
Coumarin: The parent compound with a wide range of biological activities.
Uniqueness
3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride is unique due to its specific structural features, such as the dibutylaminoethyl carbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
1922-70-9 |
|---|---|
Molecular Formula |
C20H29ClN2O4 |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
dibutyl-[2-[(4-hydroxy-2-oxochromene-3-carbonyl)amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C20H28N2O4.ClH/c1-3-5-12-22(13-6-4-2)14-11-21-19(24)17-18(23)15-9-7-8-10-16(15)26-20(17)25;/h7-10,23H,3-6,11-14H2,1-2H3,(H,21,24);1H |
InChI Key |
MYTVFTKZBZMRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)CCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)
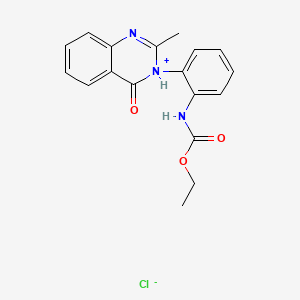
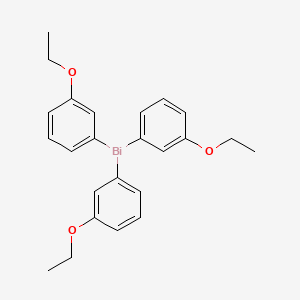


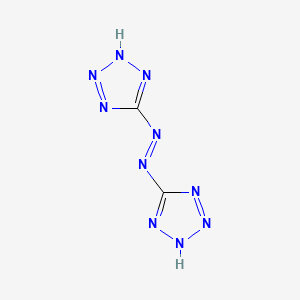
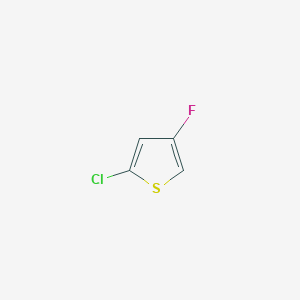
![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
